2-(Chloromethyl)-4-fluoro-5-methylpyridine
Description
2-(Chloromethyl)-4-fluoro-5-methylpyridine is a halogenated pyridine derivative characterized by a chloromethyl (-CH2Cl) group at position 2, a fluorine atom at position 4, and a methyl (-CH3) group at position 4. This compound is of significant interest in pharmaceutical and agrochemical research due to its reactive chloromethyl group, which facilitates further functionalization. Pyridine derivatives are widely utilized as intermediates in synthesizing bioactive molecules, and the presence of fluorine often enhances metabolic stability and bioavailability .
Properties
Molecular Formula |
C7H7ClFN |
|---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
2-(chloromethyl)-4-fluoro-5-methylpyridine |
InChI |
InChI=1S/C7H7ClFN/c1-5-4-10-6(3-8)2-7(5)9/h2,4H,3H2,1H3 |
InChI Key |
NSDFGLCONKOPGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N=C1)CCl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-4-fluoro-5-methylpyridine typically involves the chloromethylation of 4-fluoro-5-methylpyridine. One common method includes the reaction of 4-fluoro-5-methylpyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. This facilitates the attack by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production of 2-(Chloromethyl)-4-fluoro-5-methylpyridine often involves large-scale chloromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions helps in achieving high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(Chloromethyl)-4-fluoro-5-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield the corresponding alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include 2-(hydroxymethyl)-4-fluoro-5-methylpyridine, 2-(aminomethyl)-4-fluoro-5-methylpyridine, and 2-(thiomethyl)-4-fluoro-5-methylpyridine.
Oxidation Reactions: Products include 2-(formyl)-4-fluoro-5-methylpyridine and 2-(carboxyl)-4-fluoro-5-methylpyridine.
Reduction Reactions: Products include 2-(hydroxymethyl)-4-fluoro-5-methylpyridine and 2-(methyl)-4-fluoro-5-methylpyridine.
Scientific Research Applications
2-(Chloromethyl)-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-fluoro-5-methylpyridine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Physicochemical Properties
- Reactivity : The chloromethyl group in the target compound increases electrophilicity, making it prone to nucleophilic substitution (e.g., with amines or thiols) compared to methyl or hydroxymethyl analogs .
- Stability: Fluorine at position 4 enhances thermal and oxidative stability relative to non-fluorinated analogs. However, difluoromethyl groups (as in ’s compound) may introduce steric hindrance .
- Solubility : Hydroxymethyl derivatives (e.g., ) exhibit higher water solubility due to hydrogen bonding, whereas chloromethyl groups reduce polarity .
Biological Activity
2-(Chloromethyl)-4-fluoro-5-methylpyridine is a heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of 2-(Chloromethyl)-4-fluoro-5-methylpyridine consists of a pyridine ring substituted with a chloromethyl group and a fluorine atom. The presence of these substituents influences its lipophilicity and biological interactions.
1. Antagonistic Activity
Research indicates that compounds similar to 2-(Chloromethyl)-4-fluoro-5-methylpyridine exhibit antagonistic properties at metabotropic glutamate receptor subtype 5 (mGluR5). These receptors are implicated in various neurological disorders, including anxiety and depression. For instance, structure-activity relationship (SAR) studies have shown that modifications at specific positions on the pyridine ring can enhance binding affinity and functional potency at mGluR5, indicating therapeutic potential for psychiatric conditions .
2. Antimicrobial Properties
The compound's structural analogs have been evaluated for antibacterial activity. A study on chlorinated pyridines revealed that derivatives with similar structures possess significant activity against various bacterial strains, suggesting that 2-(Chloromethyl)-4-fluoro-5-methylpyridine may also exhibit antimicrobial properties .
Case Study 1: mGluR5 Antagonism
A study investigated a series of pyridine derivatives for their ability to inhibit mGluR5. The results demonstrated that compounds with a similar framework to 2-(Chloromethyl)-4-fluoro-5-methylpyridine showed high affinity and functional antagonism at mGluR5, with IC50 values indicating effective inhibition . The findings suggest that this compound could be a candidate for further development in treating neuropsychiatric disorders.
Case Study 2: Antibacterial Activity
In an evaluation of antibacterial properties, derivatives of chlorinated methylpyridines were tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against strains like Staphylococcus aureus and Echerichia coli, highlighting the potential of compounds like 2-(Chloromethyl)-4-fluoro-5-methylpyridine as antimicrobial agents .
Data Table: Biological Activity Overview
| Activity Type | Compound | Target/Organism | IC50/Activity Level |
|---|---|---|---|
| mGluR5 Antagonism | 2-(Chloromethyl)-4-fluoro-5-methylpyridine | Rat brain (mGluR5) | High affinity |
| Antibacterial | Chlorinated methylpyridines | Staphylococcus aureus | Significant inhibition zone |
| Echerichia coli | Significant inhibition zone |
The biological activity of 2-(Chloromethyl)-4-fluoro-5-methylpyridine is likely mediated through its interaction with specific receptors or enzymes. For example, its role as an mGluR5 antagonist suggests a mechanism involving modulation of glutamate signaling pathways, which are crucial in various neurophysiological processes.
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
